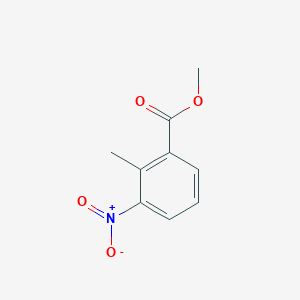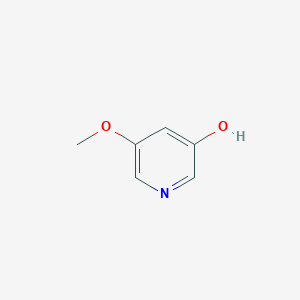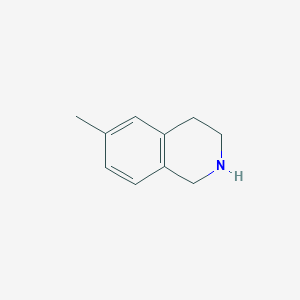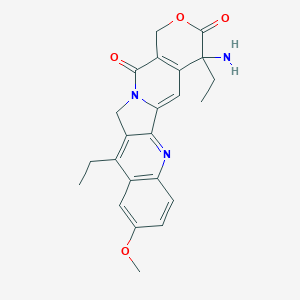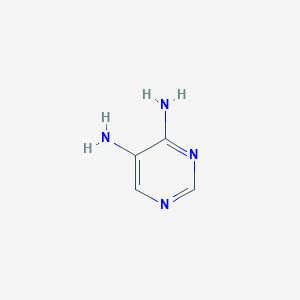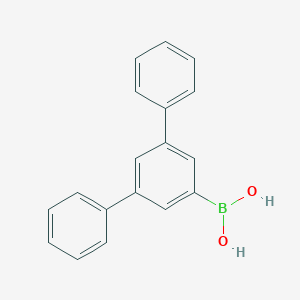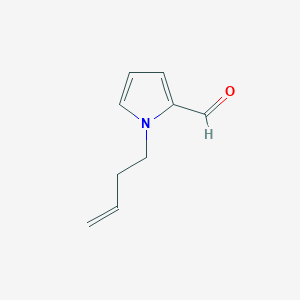
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as 3-Butenylpyrrole-2-carboxaldehyde and is a member of the pyrrole family of compounds. The unique chemical structure of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde makes it a valuable tool for researchers investigating various biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde is based on its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is highly specific and sensitive, making the compound an ideal tool for the detection of ROS in cells.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde are still being studied. However, the compound has been shown to have low toxicity and is considered safe for use in laboratory experiments. The compound has also been shown to have antioxidant properties, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde in laboratory experiments is its high sensitivity and specificity for ROS detection. However, the compound is relatively expensive and requires specialized equipment for detection. Additionally, the compound has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde. One area of interest is the development of new fluorescent probes based on the chemical structure of the compound. Additionally, researchers are investigating the potential therapeutic applications of the compound, particularly in the treatment of diseases associated with oxidative stress. Finally, there is ongoing research into the synthesis and optimization of the compound, with the aim of improving its sensitivity and reducing its cost.
Synthesemethoden
The synthesis of 1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 3-buten-1-ol with pyrrole-2-carboxaldehyde in the presence of a catalyst. This method has been extensively studied and optimized to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde has been used in a wide range of scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. The compound is also used as a building block in the synthesis of various organic compounds, including natural products and pharmaceuticals.
Eigenschaften
CAS-Nummer |
135192-15-3 |
|---|---|
Produktname |
1-(3-Butenyl)-1H-pyrrole-2-carbaldehyde |
Molekularformel |
C9H11NO |
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
1-but-3-enylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-6-10-7-4-5-9(10)8-11/h2,4-5,7-8H,1,3,6H2 |
InChI-Schlüssel |
SAIOVHBPLJLSFI-UHFFFAOYSA-N |
SMILES |
C=CCCN1C=CC=C1C=O |
Kanonische SMILES |
C=CCCN1C=CC=C1C=O |
Synonyme |
1H-Pyrrole-2-carboxaldehyde, 1-(3-butenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



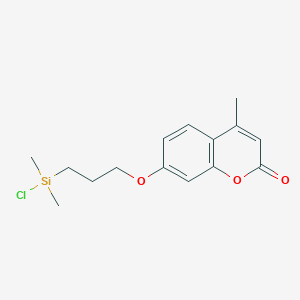
![Tricyclo[2.2.1.02,6]heptane-3-carboxylic acid, methyl ester, stereoisomer (9CI)](/img/structure/B145449.png)
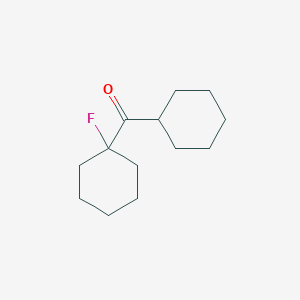
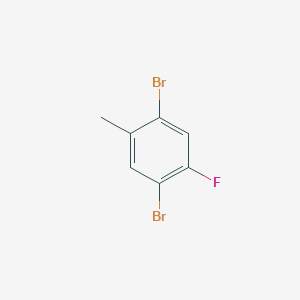
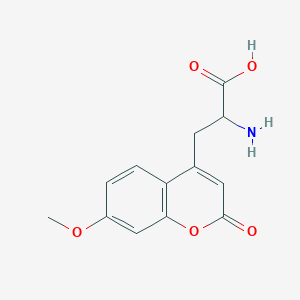
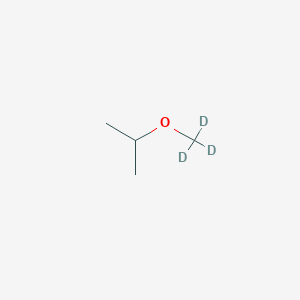
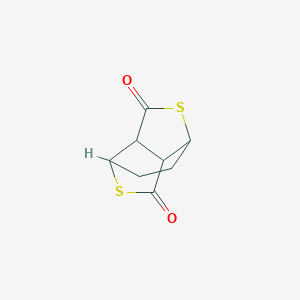
![2-[[5-[5-Amino-3-hydroxy-6-methyl-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-1,6,9,14-tetrahydroxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]acetic acid](/img/structure/B145462.png)
